Lipophilicity vs. Phenyl and Ethyl Ester Analogs
Methyl 3-(4-chlorophenyl)propiolate exhibits a calculated LogP of 1.8645, which is significantly higher than the LogP of the unsubstituted phenyl analog, methyl 3-phenylpropiolate (LogP ≈ 1.2111), due to the lipophilic contribution of the chlorine atom . Conversely, its lipophilicity is substantially lower than that of the corresponding ethyl ester, ethyl 3-(4-chlorophenyl)propiolate, which has a reported LogP of 4.31 . This places the target compound in a specific and intermediate lipophilicity range.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.8645 |
| Comparator Or Baseline | Methyl 3-phenylpropiolate: LogP ≈ 1.2111; Ethyl 3-(4-chlorophenyl)propiolate: LogP = 4.31 |
| Quantified Difference | Target is ~0.65 LogP units more lipophilic than the unsubstituted phenyl analog, and ~2.45 LogP units less lipophilic than the ethyl ester analog. |
| Conditions | Calculated LogP values from vendor and database sources. |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability and solubility, making methyl 3-(4-chlorophenyl)propiolate a more balanced candidate for cellular assays compared to the highly lipophilic ethyl ester or the less lipophilic unsubstituted phenyl derivative.
